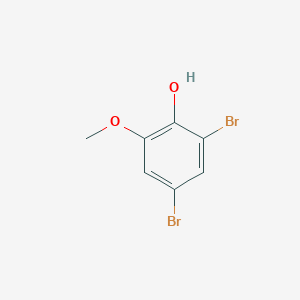

2,4-Dibromo-6-methoxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

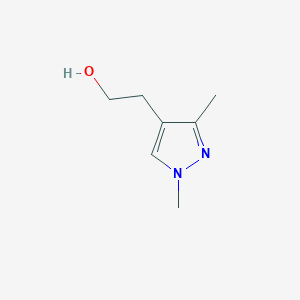

2,4-Dibromo-6-methoxyphenol is a chemical compound with the molecular formula C7H6Br2O2 . It has a molecular weight of 281.93 . It is a phenolic compound containing two bromine atoms and a methoxy functional group .

Molecular Structure Analysis

The molecular structure of this compound has been characterized by FT-IR, 1H NMR, 13C NMR . Single crystal XRD studies reveal that the compound crystallizes into a triclinic crystal system with P-1 space group .

Physical and Chemical Properties Analysis

This compound has a melting point of 64-65 °C and a predicted boiling point of 261.0±35.0 °C . The predicted density is 1.954±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 7.88±0.23 .

Scientific Research Applications

1. Quantum Mechanical Calculations and Radical Scavenging Activities

(Alaşalvar et al., 2014) investigated the molecular structure and quantum mechanical calculations of compounds closely related to 2,4-Dibromo-6-methoxyphenol. They performed X-ray crystallographic analysis, FT-IR, and Density functional method calculations. Their study highlighted the compounds' radical scavenging activities, indicating their potential in therapeutic and medicinal applications.

2. Thermochemistry and Hydrogen Bonding of Methoxyphenols

Varfolomeev et al. (2010) conducted thermochemical, Fourier transform infrared (FTIR)-spectroscopic, and quantum-chemical studies of methoxyphenols, including this compound. They explored the thermodynamic properties and hydrogen bonding behaviors of these compounds, revealing their significance in various chemical reactions and potential biological activities (Varfolomeev et al., 2010).

3. Role in Biomass Analysis

Vane and Abbott (1999) investigated methoxyphenols as proxies for terrestrial biomass. They examined the chemical changes in lignin during hydrothermal alteration, revealing the role of methoxyphenols in understanding organic geochemical processes (Vane & Abbott, 1999).

4. Prototropy and Radical Scavenging Activity

Kaştaş et al. (2017) explored the prototropy and radical scavenging activities of Schiff bases derived from methoxyphenols. Their findings suggest potential uses of these compounds in pharmaceutical and food industries due to their antiradical activities (Kaştaş et al., 2017).

5. Inhibitory Properties in Biochemical Reactions

Balaydın et al. (2012) studied the inhibitory properties of methoxyphenol derivatives on carbonic anhydrase enzymes. These findings indicate potential applications in developing treatments for various diseases like glaucoma and epilepsy (Balaydın et al., 2012).

6. Atmospheric Reactivity and Environmental Impact

Lauraguais et al. (2014) examined the atmospheric reactivity of methoxyphenols, including their role in secondary organic aerosol formation and gas-phase oxidation products. This research is crucial for understanding the environmental impact of these compounds (Lauraguais et al., 2014).

Properties

IUPAC Name |

2,4-dibromo-6-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAONXLSELHLPBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

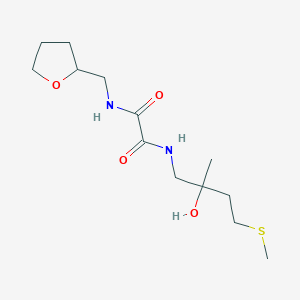

![furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2402283.png)

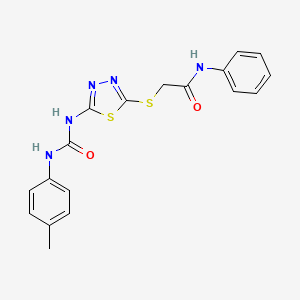

![3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one](/img/structure/B2402286.png)

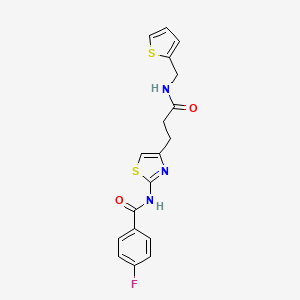

![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2402289.png)

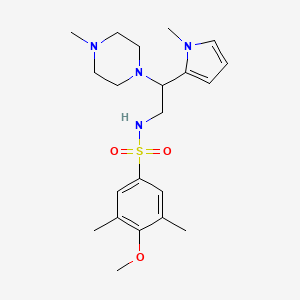

![2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzamide](/img/structure/B2402290.png)

![5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide](/img/no-structure.png)

![2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2402292.png)